N-Methyl Duloxetine hydrochloride
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Overview
Description
N-Methyl Duloxetine hydrochloride: is a derivative of Duloxetine hydrochloride, which is a serotonin-norepinephrine reuptake inhibitor. It is primarily used in the treatment of major depressive disorder, generalized anxiety disorder, and neuropathic pain. The compound works by restoring the balance of serotonin and norepinephrine in the brain, thus improving mood, sleep, appetite, and energy levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Duloxetine hydrochloride involves several key steps:
Preparation of Racemic Condensed Compound: The racemic hydroxy compound reacts with 1-fluoronaphthalene in the presence of a base such as sodamide, potassium amide, or potassium bis(trimethylsilyl)amide in a polar aprotic solvent.
Optical Resolution: The racemic condensed compound is resolved using di-benzoyl-L-tartaric acid or di-para-anisoyl-L-tartaric acid to obtain the crude tartarate salt.
Purification: The crude tartarate salts are purified by crystallization, followed by the purification of this compound by crystallization.
Industrial Production Methods: In industrial settings, the synthesis process is optimized for higher yield and purity. Techniques such as ultrasound dispersion and solvent diffusion methods are employed to prepare solid lipid nanoparticles of Duloxetine hydrochloride, enhancing its stability and bioavailability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Methyl Duloxetine hydrochloride can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl Duloxetine hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its effects on neurotransmitter levels and its potential role in neuroprotection.
Mechanism of Action
N-Methyl Duloxetine hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This enhances neurotransmission and improves mood and pain perception . The compound does not significantly affect dopaminergic, adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Comparison with Similar Compounds
Duloxetine hydrochloride: The parent compound, used for similar therapeutic purposes.
Fluoxetine: Another serotonin reuptake inhibitor, primarily used for depression and anxiety.
Atomoxetine: A selective norepinephrine reuptake inhibitor, used for attention-deficit/hyperactivity disorder.
Uniqueness: N-Methyl Duloxetine hydrochloride is unique due to its dual inhibition of serotonin and norepinephrine reuptake, providing a broader spectrum of therapeutic effects compared to compounds that target only one neurotransmitter system .
Properties
Molecular Formula |
C19H22ClNOS |
---|---|
Molecular Weight |
347.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H21NOS.ClH/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17;/h3-11,14,18H,12-13H2,1-2H3;1H |
InChI Key |
SMCDVRYMNSTQTE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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